

optimizing YK-4-279 dosage for minimal offtarget effects

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SR-3-65	
Cat. No.:	B12369686	Get Quote

Technical Support Center: YK-4-279

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing YK-4-279 dosage and minimizing off-target effects in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of YK-4-279?

A1: YK-4-279 is a small molecule inhibitor that primarily targets the protein-protein interaction between the EWS-FLI1 fusion protein and RNA Helicase A (RHA).[1][2] By disrupting this interaction, YK-4-279 inhibits the oncogenic activity of EWS-FLI1, which is a key driver in Ewing's Sarcoma and other cancers.[3] The compound has also been shown to inhibit the activity of other ETS family transcription factors, such as ERG and ETV1.[3]

Q2: What are the known on-target effects of YK-4-279?

A2: The primary on-target effect of YK-4-279 is the disruption of the EWS-FLI1/RHA complex, leading to the inhibition of EWS-FLI1 transcriptional activity.[3][4] This results in decreased expression of EWS-FLI1 target genes, leading to reduced cell proliferation, induction of apoptosis, and decreased cell invasion and motility in cancer cells harboring the EWS-FLI1 fusion.[2][3]

Troubleshooting & Optimization





Q3: What are the potential off-target effects of YK-4-279 and how can they be minimized?

A3: While YK-4-279 shows specificity for cells with ETS fusions, potential off-target effects could arise from its interaction with other ETS family members present in normal tissues.[3] To minimize off-target effects, it is crucial to:

- Use the active (S)-enantiomer: (S)-YK-4-279 is the more potent enantiomer and can be used at lower concentrations, potentially reducing off-target binding.[5][6]
- Optimize dosage: Conduct dose-response studies to identify the lowest effective concentration that maintains on-target activity while minimizing toxicity.
- Monitor for toxicity: In in vivo studies, closely monitor animals for any signs of toxicity, such
 as weight loss or changes in behavior.[7] Pathological analysis of major organs posttreatment is also recommended.[3]

Q4: What is the difference between the racemic mixture and the (S)-enantiomer of YK-4-279?

A4: YK-4-279 is a chiral molecule that exists as a racemic mixture of (R) and (S) enantiomers. Studies have shown that the (S)-enantiomer is the biologically active form, demonstrating significantly higher potency in inhibiting the EWS-FLI1/RHA interaction and inducing cancer cell death.[5][6] The (R)-enantiomer is largely inactive. Using the purified (S)-enantiomer allows for more precise dosing and may reduce potential off-target effects associated with the inactive enantiomer.

Troubleshooting Guides

Issue 1: High variability in experimental results.

- Possible Cause: Inconsistent compound preparation or handling. YK-4-279 has poor solubility in aqueous solutions.
- Solution:
 - Prepare fresh stock solutions in a suitable solvent like DMSO.[2]
 - For in vivo studies, use a well-defined formulation. A common formulation is Labrasol/tetraglycol/water (72:8:20).[7]



• Ensure complete dissolution of the compound before use.

Issue 2: Lack of significant anti-tumor activity in vivo.

- Possible Cause 1: Suboptimal dosage or administration schedule.
- Solution 1:
 - Refer to the in vivo dosage table below for established effective dose ranges.
 - Consider the route of administration. Intraperitoneal (i.p.) and oral (p.o.) routes have been used successfully.[7][8]
 - The frequency of administration is critical. Daily or twice-daily dosing has been shown to be effective.[7]
- Possible Cause 2: Poor bioavailability.
- Solution 2:
 - Pharmacokinetic studies can be performed to determine the compound's concentration in plasma and tumor tissue over time.[8]
 - An oral formulation has been developed to improve bioavailability.[8][9]

Issue 3: Development of drug resistance.

- Possible Cause: Prolonged exposure to YK-4-279 can lead to the development of resistant clones.
- Solution:
 - Monitor for the emergence of resistance by assessing cell viability and on-target engagement over time.
 - Consider combination therapies. YK-4-279 has shown synergistic effects with other anticancer agents.[9]



 Investigate mechanisms of resistance, which may involve upregulation of alternative signaling pathways.[10]

Data Presentation

Table 1: In Vitro IC50 Values of YK-4-279 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
TC32	Ewing's Sarcoma	0.94	[1]
TC71	Ewing's Sarcoma	1.83	[1]
RDES	Ewing's Sarcoma	1.03	[1]
SKES	Ewing's Sarcoma	0.33	[1]
A4573	Ewing's Sarcoma	1.46	[1]
IMR-32	Neuroblastoma	0.218	[11][12]
NB-19	Neuroblastoma	2.796	[11][12]
KHM-5M	Thyroid Cancer	~0.8	[10]
ВСРАР	Thyroid Cancer	~0.7	[10]
Hth7	Thyroid Cancer	~0.8	[10]
LNCaP	Prostate Cancer	>1 (no significant growth reduction at 1 µM after 2 days)	[13]
VCaP	Prostate Cancer	>10 (no significant growth reduction at 10 µM after 2 days)	[13]

Table 2: In Vivo Dosages of YK-4-279 in Mouse Xenograft Models



Cancer Type	Mouse Model	Dosage and Administration	Outcome	Reference
Ewing's Sarcoma	SCID/beige mice with LNCaP-luc- M6 xenografts	75 mg/kg, i.p., 3 times/week	Decreased tumor formation and lung metastasis	[13]
Ewing's Sarcoma	CF-1 mice with TC71 xenografts	50 mg/kg, p.o., 5 times/week	Significant delay in tumor growth	[8]
Ewing's Sarcoma	Nude mice with A4573 xenografts	10, 50, and 100 mg/kg, i.p., daily for 5 days	Elevated CD99 expression, an early resistance marker	[10]
Lymphoma	NOD-Scid mice with TMD8 xenografts	100 mg/kg, p.o., twice daily	Significant reduction in tumor growth	[7]
Neuroblastoma	Nude mice with SH-SY5Y xenografts	50 mg/kg, i.p., every other day	Inhibition of tumor growth and induction of apoptosis	[11][12]

Experimental Protocols

1. Protocol for Assessing On-Target Engagement: Co-Immunoprecipitation of EWS-FLI1 and RHA

This protocol is designed to verify that YK-4-279 disrupts the interaction between EWS-FLI1 and RHA in a cellular context.

- Cell Culture and Treatment:
 - Plate Ewing's Sarcoma cells (e.g., TC32) and allow them to adhere overnight.
 - \circ Treat cells with varying concentrations of YK-4-279 (e.g., 0.1, 1, 10 μ M) or DMSO as a vehicle control for a predetermined time (e.g., 14-16 hours).[8]



Cell Lysis:

- Wash cells with ice-cold PBS.
- Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G agarose beads.
 - Incubate the pre-cleared lysate with an anti-FLI1 antibody overnight at 4°C with gentle rotation.
 - Add protein A/G agarose beads and incubate for another 2-4 hours.
 - Wash the beads several times with lysis buffer to remove non-specific binding.
- Western Blotting:
 - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against RHA and FLI1.
 - Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
- Expected Outcome: A dose-dependent decrease in the amount of RHA coimmunoprecipitated with FLI1 in YK-4-279-treated cells compared to the control.
- 2. Protocol for In Vivo Efficacy Study: Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of YK-4-279 in a mouse xenograft model.

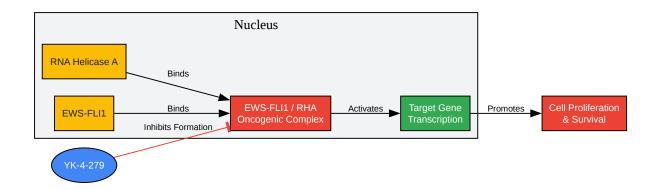
Cell Implantation:

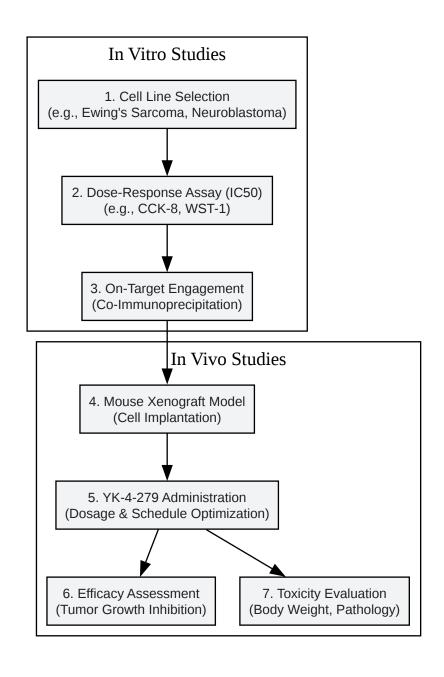


- Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 SH-SY5Y cells) into the flank of immunocompromised mice (e.g., nude or NOD-Scid).[11][12]
- · Tumor Growth and Randomization:
 - Monitor tumor growth regularly by measuring tumor dimensions with calipers.
 - Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into treatment and control groups.[13]
- Drug Administration:
 - Prepare YK-4-279 in a suitable vehicle (e.g., Labrasol/tetraglycol/water for oral administration or DMSO/PBS for intraperitoneal injection).[7]
 - Administer the compound at the desired dose and schedule (refer to Table 2). The control
 group should receive the vehicle only.
- Monitoring and Endpoint:
 - Measure tumor volume and body weight 2-3 times per week.
 - At the end of the study (e.g., after 2-4 weeks of treatment), euthanize the mice and excise the tumors.[11][12]
 - Tumor weight and volume are the primary endpoints. Further analysis, such as immunohistochemistry for proliferation and apoptosis markers, can be performed.

Mandatory Visualizations









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Single enantiomer of YK-4-279 demonstrates specificity in targeting the oncogene EWS-FLI1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. An Oral Formulation of YK-4-279: Preclinical Efficacy and Acquired Resistance Patterns in Ewing Sarcoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an Ewing sarcoma cell line with resistance to EWS-FLI1 inhibitor YK-4-279 PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. EWS-FLI1 and RNA helicase A interaction inhibitor YK-4-279 inhibits growth of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Small Molecule Inhibitor of ETV1, YK-4-279, Prevents Prostate Cancer Growth and Metastasis in a Mouse Xenograft Model PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [optimizing YK-4-279 dosage for minimal off-target effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369686#optimizing-yk-4-279-dosage-for-minimal-off-target-effects]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com